Home > Products > Screening Compounds P43945 > Casein Kinase inhibitor A86
Casein Kinase inhibitor A86 -

Casein Kinase inhibitor A86

Catalog Number: EVT-10959928
CAS Number:
Molecular Formula: C18H25FN6
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Casein Kinase Inhibitor A86 is a potent and orally active compound that primarily inhibits casein kinase 1 alpha, along with cyclin-dependent kinases 7 and 9. Casein kinase 1 alpha is integral to various cellular functions, including membrane trafficking, cell cycle progression, apoptosis, autophagy, and differentiation. The therapeutic potential of Casein Kinase Inhibitor A86 is largely attributed to its ability to modulate these processes, making it a promising candidate for cancer treatment and other diseases where casein kinase 1 alpha is implicated in pathophysiology .

Source and Classification

The compound is classified as a protein kinase inhibitor, specifically targeting serine/threonine kinases. It is synthesized through complex chemical processes involving various reagents and catalysts. The chemical structure of Casein Kinase Inhibitor A86 is defined by the molecular formula C18H25FN6 and a molecular weight of 344.43 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Casein Kinase Inhibitor A86 involves multiple steps, which include the preparation of intermediates followed by specific reactions under controlled conditions. While proprietary methods are not publicly disclosed, it is known that the synthesis requires careful selection of reagents and catalysts to optimize yield and purity. The compound is typically produced on an industrial scale using optimized reaction conditions to ensure high-quality output .

Molecular Structure Analysis

Structure Data

The molecular structure of Casein Kinase Inhibitor A86 can be represented as follows:

  • Chemical Name: N1-{4-[5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl]-5-fluoropyrimidin-2-yl}cyclohexane-1,4-diamine
  • CAS Number: 2079069-01-3
  • InChIKey: YSPIHUWHLMNFOV-UHFFFAOYSA-N
  • SMILES Notation: CN1N=CC(C2=NC(NC3CCC(N)CC3)=NC=C2F)=C1CC1CC1

This structure highlights the presence of a fluorinated pyrimidine ring, which contributes to the compound's inhibitory activity against casein kinase 1 alpha and other kinases .

Chemical Reactions Analysis

Reactions and Technical Details

Casein Kinase Inhibitor A86 can undergo several types of chemical reactions:

  • Oxidation: This reaction can lead to various oxidation products depending on the conditions applied.
  • Reduction: Reduction processes may modify the functional groups within the compound.
  • Substitution: The compound can participate in substitution reactions where functional groups are exchanged.

Common reagents for these reactions include oxidizing agents, reducing agents, and various catalysts tailored for specific transformations .

Mechanism of Action

Casein Kinase Inhibitor A86 exerts its biological effects primarily through the inhibition of casein kinase 1 alpha, cyclin-dependent kinase 7, and cyclin-dependent kinase 9. This inhibition leads to the stabilization of the tumor suppressor protein p53, promoting apoptosis in cancer cells. Furthermore, it influences key signaling pathways such as Wnt/β-catenin by inhibiting the phosphorylation of critical proteins involved in these pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Purity: ≥98%
  • Storage Conditions: Should be stored dry and dark at -20°C for optimal stability.

Chemical Properties

The compound has a high solubility in organic solvents and demonstrates stability under appropriate storage conditions. Its pharmacokinetic profile indicates rapid oral absorption with a half-life of approximately 4.3 hours when administered at a dose of 20 mg/kg .

Applications

Casein Kinase Inhibitor A86 has significant applications in scientific research:

  • Chemistry: Utilized as a tool compound to explore the role of casein kinase 1 alpha in various biochemical pathways.
  • Biology: Employed in studies examining cellular processes such as apoptosis and autophagy.
  • Medicine: Investigated for its potential as a therapeutic agent against cancers due to its ability to induce apoptosis in leukemia cells.
  • Drug Development: Serves as a lead compound for developing new drugs targeting casein kinase pathways .
Molecular Mechanisms of Action

Kinase Inhibition Specificity and Binding Affinities

Casein Kinase 1 Alpha Inhibition: Thermodynamic and Kinetic Profiling

Casein Kinase Inhibitor A86 demonstrates high-affinity binding to Casein Kinase 1 Alpha (CK1α), a serine/threonine kinase regulating Wnt/β-catenin signaling, DNA damage response, and apoptosis. Thermodynamic studies reveal its binding dissociation constant (Kd) occurs in the low nanomolar range, indicating robust target engagement. This inhibition destabilizes CK1α-mediated phosphorylation events critical for substrate recognition and degradation pathways [1] [4]. Kinetic analyses confirm time-dependent inhibition, consistent with competitive or mixed-type binding at the ATP-binding site. The conserved kinase domain of CK1α (residues 12–282) facilitates this interaction, particularly through residues in the catalytic cleft governing substrate specificity [4].

Dual Targeting of Transcriptional Kinases: Cyclin-Dependent Kinase 7 (Transcriptional Factor II Human) and Cyclin-Dependent Kinase 9 (Positive Transcriptional Elongation Factor B)

Casein Kinase Inhibitor A86 concurrently inhibits transcriptional regulators Cyclin-Dependent Kinase 7 (component of Transcriptional Factor II Human) and Cyclin-Dependent Kinase 9 (component of Positive Transcriptional Elongation Factor B). Binding affinity studies demonstrate potent inhibition of Cyclin-Dependent Kinase 7 (Kd = 0.31 nM) and Cyclin-Dependent Kinase 9 (Kd = 5.4 nM). This dual suppression disrupts RNA polymerase II-mediated transcription initiation and elongation, respectively, contributing to rapid downregulation of short-lived oncoproteins [1].

Selectivity Profiling Against Non-target Cyclin-Dependent Kinases

Casein Kinase Inhibitor A86 exhibits >100-fold selectivity for Cyclin-Dependent Kinase 7/Cyclin-Dependent Kinase 9 over structurally related kinases:

Table 1: Selectivity Profile of Casein Kinase Inhibitor A86

Kinase TargetKd or IC50Selectivity Fold vs CDK7
Cyclin-Dependent Kinase 70.31 nM1x
Cyclin-Dependent Kinase 95.4 nM~17x less potent
Cyclin-Dependent Kinase 8>1 μM>3000x
Cyclin-Dependent Kinase 11>1 μM>3000x
Cyclin-Dependent Kinase 13>1 μM>3000x
Cyclin-Dependent Kinase 19>1 μM>3000x

This selectivity arises from structural differences in the ATP-binding pockets of non-target kinases. Molecular modeling suggests steric hindrance and altered hydrogen-bonding networks reduce affinity for Cyclin-Dependent Kinase 8, Cyclin-Dependent Kinase 11, Cyclin-Dependent Kinase 13, and Cyclin-Dependent Kinase 19 [1] [3].

Downstream Signalling Pathway Modulation

p53 Stabilization via Disruption of Degradation Complexes

Casein Kinase Inhibitor A86 stabilizes tumor protein p53 by disrupting murine double minute clone 2 (MDM2)-mediated degradation. CK1α phosphorylates p53 at serine 20, priming it for MDM2-dependent ubiquitination. Inhibiting CK1α reduces p53 phosphorylation, decreasing its ubiquitination and proteasomal degradation. In leukemia cells, this results in p53 accumulation at concentrations as low as 160 nM, activating cell cycle arrest and apoptosis [1] [4].

Suppression of Oncogenic Transcription Factors: MYC Proto-Oncogene Protein, Murine Double Minute Clone 2, and Myeloid Cell Leukemia Sequence 1

Transcriptomic analyses reveal Casein Kinase Inhibitor A86 (0.08–2 μM, 6.5 hours) suppresses key oncogenes:

  • MYC Proto-Oncogene Protein mRNA and protein: Critical regulator of proliferation
  • Murine Double Minute Clone 2: p53 antagonist and E3 ubiquitin ligase
  • Myeloid Cell Leukemia Sequence 1: Anti-apoptotic B-cell lymphoma 2 family member

This triple suppression occurs via Cyclin-Dependent Kinase 9 inhibition, which blocks RNA polymerase II carboxyl-terminal domain phosphorylation at serine 2, halting transcriptional elongation of these short-lived mRNAs [1].

Wnt Pathway Activation: Axis Inhibition Protein 2 and Cyclin D1 Upregulation

Paradoxically, Casein Kinase Inhibitor A86 activates Wnt signaling despite CK1α inhibition. At 0.08–2 μM, it induces:

  • 3.8-fold increase in Axis Inhibition Protein 2 mRNA (Wnt feedback regulator)
  • 2.5-fold increase in Cyclin D1 mRNA (cell cycle promoter)

This occurs through reduced phosphorylation of β-catenin at serine 45—normally catalyzed by CK1α—which delays β-catenin degradation. Accumulated β-catenin translocates to the nucleus, activating T cell factor/lymphoid enhancer-binding factor transcription complexes. This pathway activation may contribute to differential cell-type responses [1] [4].

Apoptosis Induction Mechanisms

Mitochondrial Pathway Activation in Leukemia Cells

Casein Kinase Inhibitor A86 (≥160 nM) triggers intrinsic apoptosis in leukemia cells through mitochondrial outer membrane permeabilization. This involves:

  • Bax translocation to mitochondria
  • Cytochrome c release into cytosol
  • Loss of mitochondrial membrane potential (ΔΨm)
  • Caspase-9 activation

Table 2: Temporal Events in Casein Kinase Inhibitor A86-Induced Apoptosis

Time Post-TreatmentMolecular EventDownstream Consequence
0–3 hoursMYC Proto-Oncogene Protein depletionReduced mitochondrial biogenesis
3–6 hoursMyeloid Cell Leukemia Sequence 1 lossBax activation
6–12 hoursCytochrome c releaseCaspase-9 activation
12–24 hoursCaspase-3 cleavageDNA fragmentation

This sequence demonstrates hierarchical activation of the mitochondrial pathway, with Myeloid Cell Leukemia Sequence 1 suppression being a critical initiating event [1] [4].

Caspase-Dependent Versus Caspase-Independent Cell Death

Apoptosis primarily occurs via caspase-dependence:

  • Caspase-dependent: Z-VAD-FMK (pan-caspase inhibitor) reduces cell death by 70–80%. Cleaved caspase-3 and poly (ADP-ribose) polymerase serve as biomarkers.
  • Caspase-independent: Residual cell death involves apoptosis-inducing factor translocation and endonuclease G activation. This pathway becomes prominent when caspase activity is pharmacologically inhibited or in resistant subpopulations [1].

The dominance of caspase-dependent mechanisms underscores the functional importance of mitochondrial events in Casein Kinase Inhibitor A86-induced lethality.

Properties

Product Name

Casein Kinase inhibitor A86

IUPAC Name

4-N-[4-[5-(cyclopropylmethyl)-1-methylpyrazol-4-yl]-5-fluoropyrimidin-2-yl]cyclohexane-1,4-diamine

Molecular Formula

C18H25FN6

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C18H25FN6/c1-25-16(8-11-2-3-11)14(9-22-25)17-15(19)10-21-18(24-17)23-13-6-4-12(20)5-7-13/h9-13H,2-8,20H2,1H3,(H,21,23,24)

InChI Key

YSPIHUWHLMNFOV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2=NC(=NC=C2F)NC3CCC(CC3)N)CC4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.